Chloroquine diorotate

Description

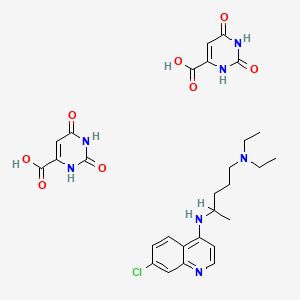

Structure

2D Structure

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2C5H4N2O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-3-1-2(4(9)10)6-5(11)7-3/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFAROUKVNKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClN7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936779 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16301-30-7 | |

| Record name | Chloroquine diorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016301307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE DIOROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RO28BA0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Material Science of Chloroquine Diorotate

Contemporary Synthetic Methodologies for Chloroquine (B1663885) Diorotate

The synthesis of Chloroquine diorotate itself is not extensively detailed in readily available scientific literature. However, the process can be inferred from the established synthesis of chloroquine and the general principles of salt formation. The synthesis would logically involve two main stages: the synthesis of the chloroquine base and its subsequent reaction with orotic acid.

The foundational synthesis of chloroquine was first reported in a patent by IG Farben in 1937. wikipedia.org A common and established method involves the reaction of 4,7-dichloroquinoline (B193633) with 1-diethylamino-4-aminopentane. wikipedia.org Alternative synthetic routes for chloroquine have also been developed, including a method starting from 7-chloro-4-oxo-1,2,3,4-tetrahydroquinoline and novoldiamine. thieme.de Another approach involves the chlorination of 7-chloro-4-hydroxyquinoline. thieme.de

Once the chloroquine free base is obtained, the formation of the diorotate salt would be achieved by reacting it with two molar equivalents of orotic acid in a suitable solvent. The stoichiometry is crucial to form the diorotate salt, as indicated by its molecular formula: C18H26ClN3 • 2C5H4N2O4. thieme.de The selection of the solvent would be critical to ensure the dissolution of both reactants and the subsequent precipitation or crystallization of the final salt.

Table 1: Key Reactants in the Postulated Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 4,7-dichloroquinoline | C9H5Cl2N | Starting material for chloroquine synthesis |

| 1-diethylamino-4-aminopentane | C9H22N2 | Reactant with 4,7-dichloroquinoline |

| Orotic Acid | C5H4N2O4 | Forms the diorotate salt with chloroquine |

| Chloroquine | C18H26ClN3 | The active pharmaceutical ingredient base |

Design and Synthesis of this compound Derivatives and Analogues

While specific derivatives of this compound are not widely reported, extensive research has been conducted on the design and synthesis of derivatives and analogues of the parent compound, chloroquine. These modifications are primarily aimed at overcoming drug resistance and enhancing activity. The strategies generally focus on altering the side chain of the chloroquine molecule. pdx.edu

One approach involves creating "reversed chloroquines" (RCQs), which are hybrid molecules designed to be effective against chloroquine-resistant strains. nih.gov The design flexibility of these compounds allows for modifications to improve their pharmacokinetic properties. nih.gov Another strategy involves the synthesis of chiral chloroquine analogues, which have shown potent activity against both sensitive and resistant strains of malaria parasites. nih.gov

Furthermore, structural modifications of the quinoline (B57606) ring, such as the introduction of different substituents, have been explored. nih.gov The synthesis of metal-chloroquine derivatives, such as ferrocenyl analogues, has also been investigated as a means to circumvent resistance mechanisms. rsc.org These varied synthetic approaches to chloroquine analogues could, in principle, be applied to create novel derivatives that are then formulated as diorotate salts.

Crystallographic and Polymorphic Investigations of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development as it can influence solubility, stability, and bioavailability. While polymorphism in the context of the chemical compound this compound is not documented, the term is frequently associated with genetic polymorphisms in the context of chloroquine resistance in malaria parasites. plos.orgkoreamed.orgmdpi.comnih.govajol.info For instance, mutations in the pfcrt gene are strongly associated with chloroquine resistance. ajol.info It is important to distinguish this biological use of "polymorphism" from the chemical context of different crystalline forms of the drug substance itself.

Spectroscopic and Chromatographic Techniques in this compound Structural Elucidation

A variety of spectroscopic and chromatographic techniques are essential for the structural elucidation and analysis of chloroquine and its salts, including this compound.

Spectroscopic Methods:

UV-Visible Spectroscopy: This technique is widely used for the quantitative analysis of chloroquine in pharmaceutical formulations. researchgate.netmdpi.comsdiarticle3.com The method is based on the principle that chloroquine exhibits distinct spectral characteristics in acidic and alkaline media. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the chloroquine molecule and to study its complexation behavior with metal ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for confirming the structure of chloroquine and its derivatives by analyzing the chemical shifts of the protons. nih.gov

Fluorescence Spectroscopy: Chloroquine is a fluorescent compound, and this property can be utilized for its detection and to study its interactions, for example, its encapsulation in liposomes. sdiarticle3.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the determination of chloroquine and its metabolites in biological samples and pharmaceutical products due to its high sensitivity and resolution. nih.govwho.int Various HPLC methods have been developed for the simultaneous quantification of chloroquine and other drugs. nih.gov

Thin-Layer Chromatography (TLC): TLC provides a simpler and more cost-effective method for the field assay of chloroquine and its metabolites, often used in conjunction with colorimetric methods. who.int

Table 2: Analytical Techniques for Chloroquine and its Salts

| Technique | Application | Key Findings/Parameters |

| UV-Visible Spectroscopy | Quantitative analysis | Wavelength of maximum absorbance for chloroquine is around 331 nm. researchgate.net |

| HPLC | Separation and quantification | Retention time for chloroquine can be around 4.22 min under specific conditions. nih.gov |

| TLC | Qualitative and semi-quantitative analysis | Confirms the presence of chloroquine and its metabolites. who.int |

| ¹H-NMR Spectroscopy | Structural elucidation | Shifts in proton signals indicate coordination sites in complexes. nih.gov |

Molecular and Cellular Mechanisms of Chloroquine Diorotate Action

Modulation of Heme Metabolism and Hemozoin Formation by Chloroquine (B1663885) Diorotate in Model Systems

The primary antimalarial action of chloroquine, and by extension its diorotate salt, is the disruption of heme metabolism within the malaria parasite, Plasmodium falciparum. ncats.iopatsnap.com During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. patsnap.combiorxiv.org To protect itself, the parasite detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin. ncats.iobiorxiv.orgeco-vector.com

Chloroquine disrupts this detoxification process through several key actions:

Accumulation in the Digestive Vacuole: Chloroquine, being a weak base, readily diffuses across the red blood cell and parasite membranes into the acidic digestive vacuole (pH ~4.7) of the parasite. ncats.io Inside this acidic environment, chloroquine becomes protonated, which traps it within the vacuole, leading to its accumulation at high concentrations. ncats.io

Inhibition of Hemozoin Formation: Chloroquine directly interferes with the formation of hemozoin. ncats.ioplos.org It is thought to cap the growing hemozoin crystal, preventing further polymerization of heme molecules. ncats.io This leads to a buildup of toxic, soluble heme within the parasite. ncats.ionih.gov

Formation of a Toxic Complex: Chloroquine can bind to free heme to form a highly toxic complex. ncats.iobiorxiv.org This complex can damage parasite membranes and disrupt other cellular functions, ultimately leading to the death of the parasite. ncats.io

While it was once thought that chloroquine directly inhibits a "heme polymerase" enzyme, more recent evidence suggests it may act by perturbing the nucleation events of hemozoin crystals or the stability of the crystal nuclei, thereby slowing down, rather than completely halting, the detoxification process. biorxiv.org

Chloroquine Diorotate's Role in Lysosomal Alkalinization and Autophagic Flux Inhibition

Chloroquine's nature as a weak base allows it to accumulate in acidic intracellular compartments, most notably lysosomes. nih.govsdpomf.comfrontiersin.org This accumulation leads to an increase in the pH of these organelles, a process known as lysosomal alkalinization. nih.govfrontiersin.orgdrugbank.com

This alteration of lysosomal pH has significant consequences for cellular processes, particularly autophagy. Autophagy is a fundamental cellular recycling process where damaged organelles and misfolded proteins are enclosed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where their contents are degraded by lysosomal hydrolases.

Chloroquine inhibits autophagic flux, the complete process of autophagy from initiation to degradation, primarily by:

Impairing Autophagosome-Lysosome Fusion: Studies have shown that chloroquine's primary mechanism for blocking autophagy is by hindering the fusion of autophagosomes with lysosomes. nih.govnih.govrug.nl This leads to an accumulation of autophagosomes within the cell. mdpi.com

Inhibiting Lysosomal Hydrolases: The increase in lysosomal pH caused by chloroquine can inhibit the activity of the acid-dependent hydrolase enzymes within the lysosomes. frontiersin.org These enzymes are crucial for the degradation of the contents of the autolysosomes.

It is important to note that chloroquine's effect on autophagy is distinct from that of other inhibitors like bafilomycin A1. While both block the final stages of autophagy, chloroquine's effects are also linked to a disorganization of the Golgi apparatus and the endo-lysosomal system, which may contribute to the fusion impairment. nih.govnih.gov

Intracellular Distribution and Accumulation Dynamics of this compound within Cellular Compartments

As a lipophilic weak base, this compound can readily diffuse across cellular and organellar membranes in its unprotonated form. ncats.iodrugbank.com Its distribution and accumulation are largely dictated by pH gradients within the cell.

The primary sites of chloroquine accumulation are acidic intracellular organelles, including:

Lysosomes: These are the main sites of accumulation in most cell types due to their low internal pH. sdpomf.comresearchgate.net

Endosomes and Golgi Vesicles: These organelles also have an acidic environment, leading to the trapping of protonated chloroquine. drugbank.comnih.gov

Parasite's Digestive Vacuole: In the context of malaria, this is a key site of accumulation, as detailed in section 3.1. ncats.io

The dynamics of chloroquine accumulation can vary between different cell types and even between different stages of the parasite lifecycle. researchgate.net For instance, in chloroquine-sensitive strains of P. falciparum, the drug rapidly accumulates and reaches a saturation point. In contrast, resistant strains often exhibit a reduced accumulation of the drug, which is a key mechanism of their resistance. researchgate.net In mammalian cells, chloroquine has been observed to induce an increase in the number and size of autophagic vacuoles and vesicles in the Golgi-lysosomal region, reflecting its impact on these compartments. nih.gov

Interaction of this compound with Nucleic Acids and DNA Damage Induction

Chloroquine has been shown to interact with nucleic acids, although the precise mechanisms and biological consequences are still being fully elucidated. It is capable of intercalating into double-stranded DNA (dsDNA). mdpi.com This interaction is entropically driven and has a dissociation constant (KD) of approximately 200 µM. mdpi.com This intercalation can increase the stability of the DNA duplex, as evidenced by an increase in its melting temperature. mdpi.com

Recent research has also revealed that chloroquine can induce DNA damage, specifically double-strand breaks (DSBs), in various cancer cell lines. nih.gov This effect appears to be largely dependent on the production of reactive oxygen species (ROS). nih.gov The induction of DSBs, the most lethal form of DNA damage, contributes to chloroquine's cytotoxic effects on cancer cells and can synergize with inhibitors of DNA repair pathways. nih.govmdpi.com

Interestingly, in the context of Epstein-Barr virus (EBV), chloroquine has been found to trigger viral replication by activating the ataxia telangiectasia mutated (ATM) kinase, a key component of the DNA damage response pathway. plos.org This activation occurs even in the absence of observable DNA damage, suggesting a more complex interplay between chloroquine, DNA repair machinery, and viral life cycles. plos.org

This compound's Influence on Endosomal pH and Viral Entry Pathways in Cellular Models

The ability of chloroquine to increase the pH of acidic intracellular vesicles, particularly endosomes, is a key mechanism of its antiviral activity. drugbank.comnih.govmedicinainterna.net.pe Many enveloped viruses rely on a low pH environment within the endosome to trigger conformational changes in their surface proteins, which are necessary for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. medicinainterna.net.pe

By raising the endosomal pH, chloroquine can inhibit the entry of a number of viruses, including:

Dengue virus nih.gov

Chikungunya virus medicinainterna.net.pe

Zika virus medicinainterna.net.pe

The mechanism of inhibition is thought to involve the prevention of endocytosis or the direct abrogation of the pH-dependent fusion step. medicinainterna.net.pe

Furthermore, chloroquine's impact on glycosylation can also contribute to its antiviral effects. For instance, it has been shown to interfere with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2), the cellular receptor for SARS-CoV and SARS-CoV-2. drugbank.comscispace.com An improperly glycosylated ACE2 receptor may bind less efficiently to the viral spike protein, thereby hindering viral entry. drugbank.com However, it's important to note that the effectiveness of chloroquine against viruses that can utilize pH-independent entry pathways, such as those that rely on cell surface proteases like TMPRSS2, may be limited. neicon.ru

Immunomodulatory Mechanisms of this compound at the Cellular and Molecular Level (e.g., Toll-like Receptor Inhibition, Antigen Presentation Modulation)

This compound possesses significant immunomodulatory properties, which are central to its use in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. sdpomf.comnih.gov These effects are mediated through several mechanisms at the cellular and molecular level.

Inhibition of Toll-like Receptor (TLR) Signaling:

A major immunomodulatory action of chloroquine is the inhibition of endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, TLR8, and TLR9, which are sensors of nucleic acids. sdpomf.comnih.govwjgnet.com By increasing the pH of endosomes, chloroquine can interfere with the binding of these TLRs to their respective ligands (dsRNA, ssRNA, and CpG DNA). sdpomf.comnih.gov This inhibition of TLR signaling leads to a reduction in the production of pro-inflammatory cytokines, including type I interferons. sdpomf.comfrontiersin.org

Modulation of Antigen Presentation:

Chloroquine can also suppress the immune response by interfering with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules. sdpomf.comfrontiersin.org The processing of antigens for presentation on MHC class II molecules occurs in acidic endosomal compartments. By raising the pH of these compartments, chloroquine can inhibit the activity of proteases that are necessary for the degradation of antigens into peptides that can be loaded onto MHC class II molecules. frontiersin.org This impairment of antigen presentation can lead to a reduction in the activation of CD4+ T cells. nih.gov

Enzymatic and Protein Target Modulation by this compound (e.g., Heme Polymerase, PTP-1B, PARPs)

Beyond its well-established effects on heme metabolism and organellar pH, this compound has been found to modulate the activity of various enzymes and proteins, expanding its range of biological activities.

Heme Polymerase: As discussed in section 3.1, chloroquine is a well-known inhibitor of hemozoin formation, a process once thought to be catalyzed by a "heme polymerase" enzyme. ncats.iodrugbank.com While the existence of a specific heme polymerase is debated, chloroquine's ability to prevent heme polymerization remains a cornerstone of its antimalarial action. biorxiv.org

Glycolytic Enzymes: Recent proteomic studies have identified several key enzymes in the glycolysis and energy metabolism pathways of P. falciparum as potential targets of chloroquine. nih.govmalariaworld.org This suggests that chloroquine may disrupt the parasite's energy supply through a mechanism that is distinct from its effect on hemozoin formation. nih.gov

Other Potential Protein Targets:

Research has implicated a number of other proteins as being affected by chloroquine, although the directness and significance of these interactions are still under investigation. These include:

Protein Tyrosine Phosphatase 1B (PTP-1B): Some studies have explored the potential for chloroquine derivatives to inhibit PTP-1B, an enzyme involved in metabolic regulation.

Poly (ADP-ribose) polymerases (PARPs): The interplay between chloroquine-induced DNA damage and PARP-mediated DNA repair suggests a potential for functional interactions.

Calcium Metabolism: The sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) of P. falciparum (PfATP6) has been proposed as a potential target for some antimalarials, and while more strongly associated with artemisinins, the disruption of calcium homeostasis is another avenue of chloroquine's potential action. parasite-journal.org

Dihydroorotate (B8406146) Dehydrogenase (DHODH): While a known target for other antimalarial drugs, the pyrimidine (B1678525) biosynthesis pathway in Plasmodium, which includes DHODH, represents a critical metabolic process that could potentially be affected by broad-acting compounds like chloroquine. nih.gov

The following table provides a summary of some of the key protein targets and their modulation by chloroquine.

| Target Protein/Enzyme | Organism/System | Effect of Chloroquine | Reference |

| Heme Polymerization Process | Plasmodium falciparum | Inhibition | ncats.iodrugbank.com |

| Glycolytic Enzymes | Plasmodium falciparum | Inhibition | nih.govmalariaworld.org |

| Toll-like Receptors (TLR3, 7, 8, 9) | Human Immune Cells | Inhibition of Signaling | sdpomf.comnih.govwjgnet.com |

| Antigen Presentation (MHC Class II) | Human Antigen Presenting Cells | Inhibition | sdpomf.comfrontiersin.org |

| Ataxia Telangiectasia Mutated (ATM) | Human Cells (in context of EBV) | Activation | plos.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Human Cells | Impaired Glycosylation | drugbank.comscispace.com |

Metabolic Pathway Alterations Induced by this compound in Cellular Systems (e.g., ATP levels, pyrimidine biosynthesis)

While direct research on the specific metabolic effects of the compound this compound is not extensively documented in scientific literature, an understanding of its potential impact can be derived from the well-established mechanisms of its constituent parts: chloroquine and orotic acid. The metabolic alterations induced by this compound are hypothesized to be a composite of chloroquine's effects on cellular energy metabolism, particularly ATP production, and the role of orotic acid as a key intermediate in pyrimidine biosynthesis.

Chloroquine-Mediated Alterations in Cellular ATP Levels

Chloroquine is known to exert significant effects on cellular bioenergetics, primarily by impacting mitochondrial function. Research indicates that chloroquine can lead to a decrease in cellular ATP levels across various cell types. This is thought to occur through its interference with mitochondrial respiration. mdpi.com As a weak base, chloroquine can accumulate in acidic organelles like lysosomes, but it has also been shown to affect mitochondria. mdpi.comnih.gov

The proposed mechanism for ATP reduction involves chloroquine's ability to disrupt the proton gradient across the inner mitochondrial membrane, which is essential for the activity of ATP synthase and subsequent ATP production. nih.govbiorxiv.org Studies have demonstrated that chloroquine treatment can inhibit mitochondrial respiration and decrease the activities of key enzymes in the electron transport chain, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase. mdpi.com This impairment of oxidative phosphorylation forces cells to rely more on glycolysis for ATP, a less efficient process. biorxiv.org

The reduction in ATP levels has been quantified in several studies. For instance, in human red blood cells, a 10 µM concentration of chloroquine resulted in a significant decrease in both intracellular and extracellular ATP. mdpi.com Similarly, in human hepatocellular carcinoma HepG2 cells, chloroquine induced a concentration-dependent reduction in intracellular ATP levels. nih.gov Prolonged treatment with chloroquine in adipocytes also led to a significant downregulation of maximal respiration and ATP production. nih.gov

Table 1: Effect of Chloroquine on Cellular ATP Levels in Different Cell Systems

| Cell Type | Chloroquine Concentration | Duration of Treatment | Observed Effect on ATP Levels | Reference |

| Human Red Blood Cells | 10 µM | Not specified | 62.7% decrease in intracellular ATP; 47.6% decrease in extracellular ATP | mdpi.com |

| HepG2 (Human Hepatocellular Carcinoma) | 40 µmol/L | 5 hours | Decrease to 87.80% of control | nih.gov |

| HepG2 (Human Hepatocellular Carcinoma) | 80 µmol/L | 5 hours | Decrease to 71.29% of control | nih.gov |

| HepG2 (Human Hepatocellular Carcinoma) | 160 µmol/L | 5 hours | Decrease to 38.02% of control | nih.gov |

| 3T3-L1 Adipocytes | Not specified | 24, 48, and 72 hours | Significant downregulation of ATP production | nih.gov |

Orotic Acid and its Role in Pyrimidine Biosynthesis

Orotic acid, the conjugate base of which is orotate (B1227488), is a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides. nih.govwikipedia.orgtandfonline.com This metabolic pathway is essential for the production of precursors for DNA and RNA synthesis. researchgate.netjove.com Unlike purine (B94841) synthesis, the pyrimidine ring is first assembled and then attached to a ribose sugar. wikipedia.orgjove.com

The synthesis of orotic acid is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which converts dihydroorotate to orotate. wikipedia.orgliberty.edu Subsequently, the enzyme UMP synthase converts orotic acid and phosphoribosyl pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP), which is then decarboxylated to form uridine (B1682114) monophosphate (UMP). jove.com UMP is the foundational precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and deoxythymidine monophosphate (dTMP). jove.com

The availability of orotic acid can, therefore, influence the rate of pyrimidine biosynthesis. An excess of orotic acid can be indicative of certain metabolic disorders, such as urea (B33335) cycle defects or deficiencies in the enzyme UMP synthase, leading to a condition known as orotic aciduria. liberty.eduaacrjournals.org Conversely, defects in the enzyme DHODH can lead to a depletion of orotate. nih.gov Therefore, the orotate component of this compound could potentially serve as a substrate for the pyrimidine biosynthetic pathway, influencing the cellular pool of nucleotides.

Pre Clinical in Vitro and in Vivo Model Investigations of Chloroquine Diorotate

Metabolomic and Proteomic Profiling in Chloroquine (B1663885) Diorotate-Treated Cell Lines and Experimental ModelsMetabolomic and proteomic profiling data for chloroquine diorotate-treated models are not available.

Due to the strict requirement to focus solely on "this compound," and the complete lack of preclinical data for this specific compound, providing an article would require substituting information from other chloroquine salts, which would be scientifically inaccurate and misleading. It is recommended to verify the compound name and the existence of research on this particular salt.

Advanced Analytical and Bioanalytical Methodologies for Chloroquine Diorotate

Chromatographic Techniques for Chloroquine (B1663885) Diorotate Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are foundational for the separation and quantification of chloroquine and its metabolites from complex mixtures. nih.gov High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detectors, is the most widely used method for determining chloroquine in both pharmaceutical products and biological samples. nih.govresearchgate.netnih.gov Gas chromatography (GC) is also utilized, but HPLC is often preferred because it allows for the separation of macromolecules, ionic species, and thermally unstable substances. nih.gov

HPLC methods for chloroquine analysis typically use C18 columns with mobile phases consisting of slightly acidic buffers mixed with methanol or acetonitrile in an isocratic flow. nih.gov For biological samples, analysis often requires more complex methods, including the use of internal standards and multi-solvent mobile phase gradients to achieve precise separation from matrix components. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity, requiring smaller sample volumes and enabling robust quantification of chloroquine and its metabolites in plasma, whole blood, and dried blood spots. nih.govresearchgate.net

Table 1: Examples of Chromatographic Methods for Chloroquine Quantification

| Technique | Matrix | Key Parameters | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC | Bulk Drug / Pharmaceutical Product | Retention Time: 4.22 min | LOD: 1.6 μg/mL, LOQ: 4.1 μg/mL | nih.gov |

| HPLC-DAD | Plasma / Whole Blood | Mobile Phase: Phosphate (B84403) buffer (25 mM, pH 2.60) - acetonitrile (88:12, v/v); Column: ZORBAX SB-CN; Run Time: 10 min | Not Specified | researchgate.net |

| LC-MS/MS | Plasma, Whole Blood, Dried Blood Spots (DBS) | Total Run Time: 6.5 min | LLOQ (DBS): 1.82 ng/ml | nih.govresearchgate.net |

Spectroscopic and Spectrometric Approaches for Chloroquine Diorotate Analysis (e.g., UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry)

Spectroscopic and spectrometric methods are widely employed for the analysis of chloroquine, offering rapid and often non-destructive analysis. nih.gov UV-Visible spectrophotometry is a common technique for drug analysis in pharmaceutical samples, particularly those with high analyte concentrations. nih.govresearchgate.net A validated UV spectrophotometry method for chloroquine tablets uses a diluent of 0.06 M monosodium phosphate buffer (pH 6.8) with detection at a wavelength of 343 nm. researchgate.netresearchgate.net Another approach, difference spectrophotometry, is based on the principle that chloroquine exhibits different spectral characteristics in acidic versus alkaline mediums. researchgate.net

More advanced spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy have also been developed for the determination of drugs in combined tablets. jfda-online.com Spectrofluorimetry offers high sensitivity for determining chloroquine in biological fluids like plasma and urine, capable of detecting concentrations from 5 ng to 2 µg per ml. nih.govnih.gov Mass spectrometry, especially when combined with chromatographic separation (LC-MS/MS), serves as a powerful detection tool, providing high sensitivity and selectivity by monitoring specific mass transitions of the target analytes. nih.gov

Table 2: Spectroscopic/Spectrometric Methods for Chloroquine Analysis

| Method | Principle | Wavelength/Range | Application | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorption by the analyte. | 343 nm | Quantification in tablets | researchgate.net |

| Charge Transfer Complexation | Forms a colored complex with chromogenic reagents. | 531 nm (Quinalizarin), 560 nm (Alizarin Red S) | Quantification in pure and dosage forms | ekb.eg |

| Spectrofluorimetry | Measures fluorescence emitted by the analyte. | Not specified | Determination in plasma and urine | nih.gov |

| FTIR Spectroscopy | Measures absorption of infrared radiation. | 400-1800 cm⁻¹ and 1400-4000 cm⁻¹ | Determination in combined tablets | jfda-online.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | 400-2300 cm⁻¹ and 1200-2300 cm⁻¹ | Determination in combined tablets | jfda-online.com |

| Mass Spectrometry (MS/MS) | Separates ions based on mass-to-charge ratio. | SRM transitions: m/z 320.2 > 247.2 (Chloroquine) | High-sensitivity quantification with LC | nih.gov |

Electrochemical and Biosensor Development for this compound Detection

Electrochemical sensors and biosensors are emerging as rapid, cost-effective, and portable tools for drug detection. mdpi.com Voltammetric procedures have been developed for chloroquine detection using advanced electrode materials. mdpi.com One such method employs a cathodically pretreated boron-doped diamond (BDD) electrode, which provides a well-defined anodic peak and high current intensity for chloroquine measurement. mdpi.com

Another approach involves modifying a glassy carbon electrode (GCE) by electropolymerizing a diresorcinate-1,10-phenanthrolinecobalt(II) complex onto its surface. nih.govnih.gov This modified sensor (poly(DHRPCo)/GCE) exhibits a single, well-shaped irreversible oxidative peak for chloroquine phosphate. nih.govnih.gov The sensor demonstrates excellent linearity over a wide concentration range (0.005–300.0 μM) with a very low detection limit of 0.39 nM. nih.govnih.gov These electrochemical sensors have been successfully applied to detect chloroquine in pharmaceutical tablets as well as in human blood serum and urine samples. nih.govnih.gov

Table 3: Performance of Electrochemical Sensors for Chloroquine Detection

| Sensor Type | Linear Range | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|

| Boron-Doped Diamond (BDD) Electrode | Not specified | Not specified | Manipulated drug, aqueous media | mdpi.com |

| poly(DHRPCo)/GCE | 0.005–300.0 μM | 0.39 nM | Tablets, human blood serum, urine | nih.govnih.gov |

Immunoassay Development for this compound Detection (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoassays offer high specificity and sensitivity for the detection of chloroquine, leveraging the principle of antibody-antigen recognition. nih.gov Both Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) methods have been developed for the simultaneous determination of chloroquine and its primary metabolites in biological samples. nih.gov These assays often utilize antiserum produced in rabbits immunized with a chloroquine-protein conjugate. nih.gov

A developed ELISA method proved to be a sensitive tool with a lower limit of detection at 3.9 ng/ml. researchgate.net This ELISA was validated by measuring chloroquine in pharmaceutical tablets and in plasma samples, showing high agreement with HPLC results (r = 0.98). researchgate.net Similarly, a 3H-based RIA using a monoclonal antibody was developed, capable of detecting as little as 10 µg/L of chloroquine in plasma without requiring a sample extraction step. nih.gov These immunoassays are valuable for quality control of pharmaceuticals and for therapeutic drug monitoring. nih.govresearchgate.net

Table 4: Comparison of Immunoassays for Chloroquine Detection

| Assay Type | Sensitivity Limit | Key Features | Reference |

|---|---|---|---|

| Radioimmunoassay (RIA) | 0.70 nM (3 pg of chloroquine sulfate in 10 µL plasma) | No extraction step required; uses antiserum recognizing chloroquine and its metabolites. | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 10 nM (22 pg of chloroquine sulfate in 5 µL plasma) | No extraction step required; results correlate well with RIA and HPLC. | nih.gov |

| ELISA | 3.9 ng/ml | Uses a monoclonal antibody; suitable for tablets and plasma. | researchgate.net |

| Radioimmunoassay (RIA) | 10 µg/L | Uses a monoclonal antibody; no sample preparation needed. | nih.gov |

Advanced Sample Preparation Strategies for this compound in Biological Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is a critical step for the accurate analysis of chloroquine in complex biological matrices, as it removes interfering substances and concentrates the analyte. nih.govorientjchem.org The most commonly used extraction methods for chloroquine analysis are liquid-liquid extraction (LLE) and solid-phase extraction (SPE), both of which yield acceptable recovery ratios. nih.gov

In LLE, two immiscible liquid phases (typically an organic solvent and an aqueous phase) are used to partition the target compound based on its solubility. orientjchem.org SPE involves passing the liquid sample through a solid sorbent material that retains the analyte, which is then eluted with an appropriate solvent. researchgate.net For example, a rapid liquid-solid extraction using Bond Elut C8 cartridges has been employed for extracting chloroquine and its metabolites from plasma, erythrocytes, and urine. nih.gov While these conventional techniques are effective, they can be laborious and time-consuming. nih.govorientjchem.org Protein precipitation is another, less preferred, method for sample cleanup. nih.gov The choice of sample preparation technique is crucial for eliminating matrix effects and achieving adequate sensitivity in the subsequent analysis. nih.gov

Table 5: Common Sample Preparation Techniques for Chloroquine

| Technique | Principle | Common Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Extraction from biological fluids. | Ease of handling, no specialized equipment. | Laborious, time-consuming, uses large solvent volumes. | nih.govorientjchem.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Extraction from plasma, whole blood, urine. | Good recovery, can be automated. | Can be expensive, requires method development. | nih.govresearchgate.net |

| Protein Precipitation | Proteins are precipitated out of the sample using a solvent (e.g., methanol). | Cleanup of plasma samples. | Simple and fast. | Less selective, may not remove all interferences. | nih.govresearchgate.net |

Comparative Analysis and Structure Activity Relationship Sar Studies of Chloroquine Diorotate

Comparative Mechanistic Investigations of Chloroquine (B1663885) Diorotate with Other Chloroquine Salt Forms (e.g., phosphate (B84403), sulfate)

The fundamental antimalarial mechanism of chloroquine is attributed to the parent molecule, regardless of the salt form it is prepared in, such as diorotate, phosphate, or sulfate. wikipedia.orgnih.gov The primary role of the salt is to influence the compound's physicochemical properties, including solubility, dissolution rate, and bioavailability, rather than altering its direct interaction with the malaria parasite. nih.govnih.gov

The established mechanism of action for chloroquine involves several key steps within the red blood cell infected by the Plasmodium parasite:

Accumulation in the Digestive Vacuole: Chloroquine, a weak base, readily diffuses across cell membranes in its neutral form. It enters the parasite's acidic digestive vacuole, an organelle where the parasite digests host hemoglobin. wikipedia.orginvivogen.com

Ion Trapping: The acidic environment (pH 4.7) of the vacuole causes the chloroquine molecule to become protonated (CQ2+). wikipedia.orgnih.gov This charged form is less membrane-permeable and becomes trapped and concentrated within the vacuole. invivogen.com

Inhibition of Hemozoin Formation: The digestion of hemoglobin releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline substance called hemozoin. wikipedia.orgdrugbank.com Chloroquine interferes with this process by capping the growing hemozoin polymer, preventing further polymerization. wikipedia.orgnih.gov

Toxicity and Parasite Death: The inhibition of hemozoin formation leads to the accumulation of toxic free heme and heme-chloroquine complexes. These toxic products disrupt membrane function and lead to oxidative stress, ultimately causing parasite cell lysis and death. wikipedia.orgdrugbank.com

Structure-Activity Relationship (SAR) Studies of Chloroquine Diorotate Derivatives and Analogues

Structure-activity relationship (SAR) studies for chloroquine focus on modifications to the core 4-aminoquinoline (B48711) structure, as this is the pharmacologically active moiety. The principles derived from these studies are applicable to the chloroquine base and its analogues, irrespective of the specific salt form like diorotate. The key structural features essential for antimalarial activity have been extensively investigated. youtube.comnih.gov

Key SAR Findings for the 4-Aminoquinoline Scaffold:

The 7-Chloro Group: The presence of an electron-withdrawing group, specifically a chlorine atom, at the 7-position of the quinoline (B57606) ring is crucial for optimal activity. youtube.comnih.gov Replacing the 7-chloro group with other halogens like bromine or iodine can maintain or slightly alter activity, but substitution with electron-donating groups (e.g., methoxy) or less effective electron-withdrawing groups (e.g., fluorine, trifluoromethyl) generally reduces potency, particularly against resistant strains. nih.govacs.org

The 4-Amino Linker: The amino group at the 4-position serves as a critical link to the side chain. Its presence is essential for the compound's interaction with its target.

The Diaminoalkane Side Chain: The nature of the flexible side chain is a primary determinant of activity against both sensitive and resistant strains of Plasmodium falciparum.

Length: The length of the carbon chain separating the two nitrogen atoms is critical. Side chains that are shorter (2-3 carbons) or longer (10-12 carbons) than that of chloroquine have been shown to be effective against chloroquine-resistant parasites. acs.orgacs.org This suggests that these modifications may help the molecule evade the resistance mechanisms that efflux standard-length side-chain analogues.

Terminal Amine: The tertiary amine at the end of the side chain is important for the molecule's basicity, which facilitates its accumulation in the acidic digestive vacuole. The N,N-diethyl groups are considered optimal for activity. youtube.com

The table below summarizes the impact of various structural modifications on the antimalarial activity of 4-aminoquinoline analogues.

| Modification Site | Structural Change | Effect on Antimalarial Activity | Reference |

|---|---|---|---|

| Quinoline Ring (Position 7) | Replacement of -Cl with -Br or -I | Activity is generally maintained against both sensitive and resistant strains. | nih.gov |

| Quinoline Ring (Position 7) | Replacement of -Cl with -F or -CF3 | Activity is reduced, especially against resistant strains. | nih.gov |

| Quinoline Ring (Position 7) | Replacement of -Cl with -OCH3 (electron-donating) | Activity is substantially reduced or lost. | nih.gov |

| Quinoline Ring (Position 3) | Introduction of a substituent (e.g., iodine) | Decreases activity significantly. | mdpi.com |

| Quinoline Ring (Nitrogen at Position 1) | Alkylation (Quaternization) | Results in loss of activity, likely by preventing interaction with heme. | mdpi.com |

| Alkyl Side Chain | Shortening (2-3 carbons) or lengthening (10-12 carbons) the spacer | Can restore activity against chloroquine-resistant strains. | acs.orgacs.org |

Mechanistic Comparisons of this compound with Related Quinoline Compounds

While sharing the quinoline scaffold, chloroquine, quinine (B1679958), and mefloquine (B1676156) exhibit notable differences in their mechanisms of action and resistance profiles. The mechanism of this compound is considered identical to that of other chloroquine salts.

Chloroquine: As detailed previously, chloroquine's primary mechanism is the inhibition of hemozoin formation in the parasite's digestive vacuole. wikipedia.org Its high accumulation in this organelle is a key feature of its action.

Quinine: The mechanism of quinine is not as clearly defined as that of chloroquine but is thought to be similar in that it also interferes with heme detoxification and the polymerization of heme into hemozoin. youtube.comnih.gov However, there are differences. Quinine is a more lipophilic molecule and does not accumulate in the digestive vacuole to the same extent as chloroquine. nih.gov Some studies suggest that while both drugs inhibit hemozoin formation, they may have different effects on the parasite's hemoglobin endocytic pathway; chloroquine appears to inhibit the trafficking of transport vesicles, whereas quinine inhibits the initial process of endocytosis. nih.gov

Mefloquine: Mefloquine, another quinolinemethanol like quinine, also appears to inhibit hemozoin formation. However, like quinine, it is more lipophilic and does not concentrate as extensively in the food vacuole as chloroquine. nih.gov This suggests it may have alternative or additional sites of action. Evidence indicates that mefloquine inhibits hemoglobin endocytosis and may also target the parasite's 80S ribosome, interfering with protein synthesis. mdpi.comnih.gov Resistance to mefloquine is often associated with a different transporter protein (PfMDR1) than the one primarily responsible for chloroquine resistance (PfCRT).

The following table provides a comparative overview of these quinoline compounds.

| Feature | Chloroquine | Quinine | Mefloquine |

|---|---|---|---|

| Primary Mechanism | Inhibits hemozoin formation by capping the polymer chain. | Thought to inhibit hemozoin formation. | Inhibits hemozoin formation; may also inhibit protein synthesis. |

| Accumulation in Digestive Vacuole | Very high (ion trapping). | Lower than chloroquine. | Lower than chloroquine. |

| Effect on Endocytosis | Inhibits vesicle trafficking. | Inhibits endocytosis. | Inhibits endocytosis. |

| Primary Resistance Transporter | PfCRT (efflux from vacuole). | Complex, can involve PfCRT and PfMDR1. | PfMDR1 (implicated in resistance). |

Analysis of Resistance Mechanisms to Chloroquine and its Salt Forms in Model Systems (e.g., PfCRT protein mutations)

Resistance to chloroquine, including its diorotate salt, is primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. nih.govnih.gov This gene encodes the PfCRT protein, which is located on the membrane of the parasite's acidic digestive vacuole—the site of chloroquine's action. nih.govnih.gov

In chloroquine-sensitive parasites, the wild-type PfCRT protein does not transport the drug. However, in resistant parasites, specific mutations in the pfcrt gene alter the protein's structure and function, enabling it to actively transport protonated chloroquine out of the digestive vacuole. nih.govpajols.org This efflux mechanism reduces the intravacuolar concentration of the drug, preventing it from reaching the levels required to effectively inhibit hemozoin formation and kill the parasite. nih.govpajols.org

The Role of PfCRT Mutations:

A multitude of pfcrt mutations have been identified in chloroquine-resistant parasite strains worldwide. The most critical and widespread of these is a substitution at amino acid position 76, changing lysine (B10760008) to threonine (K76T). nih.govnih.gov This single mutation is considered essential for conferring the chloroquine-resistant phenotype. nih.gov

Transfection studies using parasite strains with a single genetic background but differing pfcrt alleles have provided conclusive evidence that these mutations are directly responsible for resistance. nih.govproquest.com Mutant PfCRT confers resistance by mediating the efflux of the protonated form of chloroquine, likely in symport with protons (H+), which is consistent with observations of a chloroquine-associated H+ leak from the digestive vacuole in resistant parasites. nih.gov

The table below highlights key mutations in the PfCRT protein and their significance in chloroquine resistance.

| Mutation | Amino Acid Change | Significance in Chloroquine Resistance | Reference |

|---|---|---|---|

| K76T | Lysine to Threonine | Essential for the chloroquine resistance phenotype. Found in nearly all resistant field isolates. Directly enables efflux of chloroquine from the digestive vacuole. | nih.govnih.gov |

| C72S | Cysteine to Serine | Often found in combination with K76T. It can enhance the level of chloroquine resistance synergistically. | pajols.org |

| A220S, Q271E, N326S, I356T, R371I | Various | These are additional mutations often found alongside K76T in different geographical haplotypes (e.g., Dd2, 7G8), which modulate the level of resistance and susceptibility to other quinolines. | nih.gov |

| C101F, L272F | Cysteine to Phenylalanine, Leucine to Phenylalanine | These mutations, identified through laboratory selection, can paradoxically increase sensitivity to chloroquine, demonstrating the complex relationship between PfCRT structure and drug transport. | anu.edu.au |

Interestingly, while conferring resistance to chloroquine, certain pfcrt mutations have been shown to increase the parasite's susceptibility to other antimalarials, such as lumefantrine (B1675429) and artemisinin, highlighting the complex trade-offs associated with the evolution of drug resistance. proquest.comoup.com

Computational Chemistry and in Silico Approaches in Chloroquine Diorotate Research

Molecular Docking and Molecular Dynamics Simulations for Chloroquine (B1663885) Diorotate-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as Chloroquine, and its biological targets at an atomic level.

Molecular docking studies have been employed to investigate the binding of chloroquine to various protein targets. For instance, in the context of malaria, docking studies have explored the interaction of chloroquine with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov In one such study, chloroquine was used as a reference compound, and its docking score was utilized as a benchmark to screen for more potent inhibitors. nih.gov The total interaction energy for chloroquine was found to be -5.03 kcal/mol. nih.gov Other research has focused on the binding of chloroquine to the P. falciparum chloroquine resistance transporter (pfcrt) gene product, which is central to the mechanism of resistance. nih.gov

In the context of other potential therapeutic applications, molecular docking has been used to study the interaction of chloroquine with viral proteins. For example, the binding of chloroquine to the main protease of SARS-CoV-2, the virus responsible for COVID-19, has been investigated to assess its potential as an antiviral agent. nih.govscispace.com These studies have calculated binding energies and identified key amino acid residues involved in the interaction. nih.govscispace.com One study reported a binding energy of -6.1 kcal/mol for chloroquine with the SARS-CoV-2 protease. scispace.com Another study investigated the interaction of chloroquine with the angiotensin-converting enzyme 2 (ACE2) receptor, another key target for SARS-CoV-2 entry into human cells, and reported a binding affinity of -3.17 kcal/mol. japer.in

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time, offering insights into the stability of the complex and conformational changes. nih.gov MD simulations have been used to study the stability of chloroquine when bound to its targets. nih.gov For example, simulations of chloroquine in complex with the DIV1 capsid protein showed its relative stability over a 100 ns simulation period. nih.gov In another study, MD simulations were used to investigate the permeation of chloroquine across a cell membrane, a crucial step for its accumulation in the acidic food vacuole of the malaria parasite. nih.gov These simulations revealed the free energy barriers for the neutral and protonated forms of chloroquine as they cross the lipid bilayer. nih.gov

| Target Protein | Organism/Virus | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Simulation Time (ns) |

| P. falciparum dihydroorotate dehydrogenase (PfDHODH) | Plasmodium falciparum | -5.03 | - | - |

| SARS-CoV-2 Main Protease | SARS-CoV-2 | -6.1 | - | - |

| Angiotensin-Converting Enzyme 2 (ACE2) Receptor | Human | -3.17 | Lys353 | - |

| DIV1 Capsid Protein | Decapod Iridescent Virus 1 | - | - | 100 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chloroquine Diorotate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in the design and optimization of new drug candidates with improved efficacy and reduced toxicity. nih.gov

Several QSAR studies have been conducted on chloroquine analogues to understand the structural features that are crucial for their antimalarial activity and to overcome the challenge of drug resistance. nih.govresearchgate.net These studies typically involve the generation of a dataset of chloroquine analogues with their corresponding biological activities, followed by the development of a statistical model that can predict the activity of new, untested compounds. researchgate.net

For instance, a 3D-QSAR study on a series of chiral chloroquine analogues identified the favorable and unfavorable sites for steric, hydrophobic, and electropositive groups to enhance antimalarial activity. nih.gov The models were developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA). nih.gov In another study, classification and regression-based QSAR models were developed for chloroquine derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net This study utilized machine learning algorithms to predict the activity of the compounds and provided insights for further optimization. researchgate.net

The descriptors used in these QSAR models can be of various types, including 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields). researchgate.net The quality of the QSAR models is assessed through various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). researchgate.net A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Cheminformatics and In Silico Prediction of this compound's Biological Properties

Cheminformatics applies computational methods to analyze and predict the properties of chemical compounds. In the context of this compound, cheminformatics tools are used to predict its biological properties, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net These in silico predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound and to identify potential liabilities that could lead to failure in later stages. nih.gov

Various web-based tools and software are available to predict the physicochemical properties of molecules, such as solubility, lipophilicity (logP), and polar surface area, which are important determinants of a drug's pharmacokinetic behavior. researchgate.net For instance, the "SwissADME" server is a popular tool used to compute these properties for small molecules like chloroquine and its derivatives. nih.gov

In silico ADMET prediction studies on chloroquine and its metabolites have provided valuable insights into their potential for oral bioavailability and their toxicity profiles. nih.gov For example, studies have computationally assessed properties like human intestinal absorption, blood-brain barrier penetration, and potential for cardiotoxicity. nih.gov These predictions can help in the design of new chloroquine analogues with improved pharmacokinetic and safety profiles. nih.gov

Furthermore, cheminformatics approaches are used to create and screen virtual libraries of compounds to identify those with desirable properties. biointerfaceresearch.com By combining cheminformatics with other computational methods like molecular docking, researchers can efficiently identify promising new drug candidates for further experimental investigation. biointerfaceresearch.com

| Property | Predicted Value/Classification for Chloroquine | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption after oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Suggests the compound can cross into the central nervous system. |

| Metabolism | ||

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Excretion | ||

| Total Clearance | - | A measure of the body's efficiency in eliminating the drug. |

| Toxicity | ||

| hERG I inhibitor | Yes | Potential for cardiotoxicity. |

Computational Analysis of this compound Resistance Mechanisms

A major challenge in the use of this compound for the treatment of malaria is the emergence and spread of drug-resistant strains of Plasmodium falciparum. nih.gov Computational methods have been instrumental in elucidating the molecular mechanisms underlying chloroquine resistance. mdpi.com

The primary determinant of chloroquine resistance in P. falciparum is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. mdpi.com This protein is located in the membrane of the parasite's digestive vacuole, and its mutated form is believed to be responsible for the efflux of chloroquine from this acidic compartment, thereby reducing its concentration at its site of action. mdpi.com

Computational studies, including homology modeling, molecular docking, and molecular dynamics simulations, have been used to investigate the structural and functional consequences of these mutations. mdpi.com For example, researchers have built 3D models of both the wild-type and mutant PfCRT proteins to study how mutations, such as the key K76T mutation, alter the protein's structure and its interaction with chloroquine. mdpi.com

These studies have suggested that the mutations can lead to a change in the electrostatic potential of the transporter's central pore, which may facilitate the transport of the protonated form of chloroquine out of the digestive vacuole. mdpi.com Molecular dynamics simulations have been used to explore the conformational changes in the PfCRT protein and the dynamics of chloroquine transport through the mutated channel. mdpi.com

By providing a detailed understanding of the resistance mechanisms at a molecular level, computational studies can aid in the development of new strategies to overcome chloroquine resistance. This includes the design of new chloroquine analogues that are less susceptible to efflux by the mutant PfCRT protein or the development of drugs that can block the function of the transporter.

Ethical Dimensions and Methodological Rigor in Chloroquine Diorotate Research

Ethical Frameworks for In Vitro and Animal Model Research with Chloroquine (B1663885) Diorotate

Ethical oversight is a foundational component of preclinical research, ensuring that studies are both scientifically sound and humane. Any proposed in vitro or animal-based study of Chloroquine diorotate would be subject to a rigorous ethical review.

In Vitro Studies: The ethical justification for in vitro research hinges on its potential to yield valuable scientific knowledge that could lead to health improvements. hpra.ie There must be a sufficient preclinical rationale to justify the research. nih.govnih.gov The use of investigational drugs must be supported by adequate scientific evidence to ensure that the potential benefits outweigh any risks, even at the cellular level. nih.gov

Animal Model Research: When animal models are deemed necessary, their use is governed by internationally recognized principles aimed at ensuring their welfare and justifying their scientific use. nih.gov A core tenet is that researchers must have respect for an animal's dignity and intrinsic worth as a living, sentient creature. forskningsetikk.no The primary framework for the ethical use of animals in research is the "Three Rs" (3Rs). hpra.ieunderstandinganimalresearch.org.ukwikipedia.org This framework is a mandatory component of legislation and guidelines in many jurisdictions, including the European Union and Australia. wikipedia.orgnhmrc.gov.au

The 3Rs principles are:

Replacement: This principle mandates that researchers consider and use alternative methods to live animals whenever possible. hpra.ienhmrc.gov.au This can include computer simulations, mathematical models, or in vitro biological systems. nih.gov

Reduction: This requires that the number of animals used is the minimum necessary to obtain scientifically valid and statistically significant results. understandinganimalresearch.org.uknhmrc.gov.au Good experimental design and the use of modern imaging technologies can help reduce the number of animals required. hpra.ie Using too few animals can invalidate the results, leading to the needless waste of animal lives. nhmrc.gov.au

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress experienced by the animals. understandinganimalresearch.org.uknhmrc.gov.au It involves improvements to housing, husbandry, and experimental procedures, such as providing appropriate anesthesia and analgesia, and ensuring careful handling by trained personnel. hpra.ieforskningsetikk.no

All research protocols involving animals must be reviewed and approved by an institutional animal ethics committee (AEC) or equivalent body, which is responsible for ensuring that the proposed use of animals is ethically acceptable and justified by the potential scientific benefits. forskningsetikk.nonhmrc.gov.au

| Principle | Core Mandate | Examples |

|---|---|---|

| Replacement | Embrace alternative methods that do not involve live animals. hpra.ie | Computer modeling, in vitro cell-based assays, use of invertebrates. hpra.ie |

| Reduction | Employ the most appropriate and minimal number of animals for the study. hpra.ie | Good statistical design, leveraging new imaging technologies, sharing tissues between research groups. hpra.ienhmrc.gov.au |

| Refinement | Minimize suffering and enhance animal welfare in studies. hpra.ie | Providing anaesthesia and pain relief, maintaining high standards of housing with environmental enrichment, ensuring careful handling by trained researchers. hpra.ieforskningsetikk.no |

Principles of Reproducibility and Data Integrity in this compound Investigations

Reproducibility is a cornerstone of scientific progress, and it relies entirely on the integrity of the underlying data. Data integrity refers to the accuracy, completeness, consistency, and reliability of data throughout its entire lifecycle. clinical.ly In the highly regulated pharmaceutical sector, ensuring data integrity is paramount for both product quality and patient safety. nih.gov

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for data integrity, which are encapsulated in the acronym ALCOA+ . clinical.lynnit.com These principles apply to all forms of data, whether paper-based or electronic. pharmaguideline.comqualifyze.com

The ALCOA+ framework includes the following principles:

Attributable: All data must be traceable to the individual who generated it, including when and where the data was recorded. nnit.compharmaguideline.com

Legible: Data must be readable, understandable, and permanently recorded. pharmaguideline.comqualifyze.com

Contemporaneous: Data must be recorded at the time the work is performed, not retrospectively. clinical.lypharmaguideline.com

Original: The first record of the data, or a certified "true copy," must be preserved and accessible. pharmaguideline.comqualifyze.com

Accurate: The data must be free from errors and reflect the actual observations made. nnit.compharmaguideline.com

The "+" in ALCOA+ refers to four additional attributes that are particularly relevant in modern research environments with electronic data capture:

Complete: All data, including any repeat or re-analysis performed, must be included along with relevant metadata. qualifyze.comeurotherm.com

Consistent: Data must be recorded chronologically, with timestamps in the expected sequence. clinical.lyqualifyze.com

Enduring: Data must be maintained in a durable format that remains intact and accessible for the entire required retention period. clinical.lyqualifyze.com

Available: Data must be readily accessible for review, audits, or inspections throughout its lifecycle. clinical.lyqualifyze.com

Adherence to these principles in any investigation of this compound is essential for ensuring that the results are reliable, reproducible, and can withstand regulatory scrutiny. ijpca.org Failure to maintain data integrity can lead to a range of negative outcomes, including the rejection of regulatory filings and a loss of public trust. livemint.comnih.gov

| Principle | Definition |

|---|---|

| Attributable | Data can be traced to the person, time, and place of its generation. pharmaguideline.com |

| Legible | Data is readable, permanent, and understandable throughout its lifecycle. pharmaguideline.comqualifyze.com |

| Contemporaneous | Data is recorded at the time the activity is performed. clinical.ly |

| Original | The first record of data (or a certified copy) is maintained. pharmaguideline.com |

| Accurate | Data is error-free, truthful, and reflective of the actual observation. nnit.comqualifyze.com |

| Complete (+) | All data, including metadata and audit trails, is present. eurotherm.com |

| Consistent (+) | Data is recorded chronologically and is self-consistent. clinical.ly |

| Enduring (+) | Data is recorded on a durable medium that lasts throughout the data lifecycle. clinical.ly |

| Available (+) | Data is readily accessible for review and inspection when needed. clinical.ly |

Responsible Conduct of Research in Comparative Studies Involving this compound

The Responsible Conduct of Research (RCR) encompasses a broad set of ethical and professional best practices that guide scientific inquiry. nyu.edu Key principles of RCR include honesty in data reporting, accountability for research execution, and transparency in methodologies. nyu.edu These principles are particularly critical in comparative studies, where this compound might be evaluated against its parent compound, other salts like chloroquine phosphate (B84403), or different antimalarial agents.

In such studies, researchers have an ethical obligation to design experiments that are robust and unbiased. For example, a comparative toxicity study between chloroquine and its analogue hydroxychloroquine (B89500) in rats highlighted the importance of standardized housing conditions and predefined criteria for assessing histopathological changes to ensure a fair comparison. ekb.eg Similarly, when comparing the in vitro activity of new chloroquine analogues against different parasite strains, results are often normalized against the activity of standard chloroquine to ensure consistency and comparability across experiments. acs.org

Ethical considerations also extend to the concept of "equipoise," which suggests that for a randomized trial to be ethical, there must be genuine uncertainty within the expert community about the comparative therapeutic merits of each arm in the trial. thehastingscenter.org This ensures that no participant is knowingly disadvantaged by being assigned to a treatment arm believed to be inferior.

Methodological Advancements Addressing Research Challenges in this compound Studies

The study of antimalarial compounds like this compound involves numerous methodological challenges. A significant issue in clinical and preclinical studies is distinguishing between a recrudescence (a recurrence of the original infection) and a new infection, which is crucial for accurately assessing drug efficacy. nih.govnih.gov The development and implementation of Polymerase Chain Reaction (PCR) genotyping has been a key advancement in addressing this challenge. nih.gov

In the realm of analytical chemistry, significant progress has been made in the methods used to quantify chloroquine and its derivatives in various samples. High-Performance Liquid Chromatography (HPLC) is a frequently used and reliable technique for this purpose. nih.govnih.gov More recent advancements include the development of Ultra-Performance Liquid Chromatography (UPLC) methods, which offer benefits such as shorter analysis times, reduced solvent consumption, and increased chromatographic performance compared to traditional HPLC. nih.gov Other advanced techniques like hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS/MS) and various spectrofluorimetric methods have also been developed to provide rapid, sensitive, and accurate detection of chloroquine and its analogues. researchgate.net

These methodological advancements are critical for overcoming the challenges inherent in antimalarial research and would be directly applicable to any future studies involving this compound, enabling more precise and reliable investigations into its properties and potential applications.

Future Directions and Unexplored Research Avenues for Chloroquine Diorotate

Identification of Novel Molecular and Cellular Targets for Chloroquine (B1663885) Diorotate

The established mechanism of chloroquine in malaria involves the interference with heme detoxification in the parasite's food vacuole. nih.gov However, its effects in other therapeutic contexts suggest a broader range of molecular interactions. Future research into chloroquine diorotate should prioritize the identification of novel molecular and cellular targets to unlock its full therapeutic potential.

A primary area of investigation would be its interaction with components of the immune system. Chloroquine is known for its immunomodulatory effects, and research has pointed to its influence on various aspects of immune response. nih.govnih.gov A key avenue would be to investigate whether this compound can modulate the activity of specific immune cell subsets, such as regulatory T cells, or interfere with cytokine signaling pathways not previously associated with chloroquine.

Furthermore, the potential anti-cancer properties of chloroquine analogues warrant a deeper look into novel molecular targets within cancer cells. nih.govresearchgate.net Research could focus on whether this compound can inhibit specific oncogenic signaling pathways or modulate the tumor microenvironment in ways distinct from other chloroquine salts. The ability of chloroquine to block ABC transporters, which contribute to multidrug resistance in cancer, is an area ripe for further exploration with the diorotate form. nih.govresearchgate.net

Table 1: Potential Novel Molecular and Cellular Targets for this compound

| Category | Potential Targets | Rationale |

| Immunology | Specific Toll-like receptors (TLRs) | Explore modulation of innate immune responses. |

| Inflammasome components (e.g., NLRP3) | Investigate impact on inflammatory cytokine production. | |

| Autophagy-related proteins (e.g., Beclin-1, LC3) | Delve deeper into the regulation of cellular self-clearance. | |

| Oncology | Novel receptor tyrosine kinases (RTKs) | Identify new pathways for inhibiting cancer cell growth. |

| Specific microRNAs or long non-coding RNAs | Explore epigenetic mechanisms of action. | |

| Cancer stem cell markers | Investigate potential to target tumor-initiating cells. | |

| Infectious Disease | Host factors essential for viral replication | Broaden antiviral applications beyond lysosomotropic effects. |

| Bacterial biofilm formation pathways | Explore potential as an adjunct in treating chronic infections. |

Development of Advanced Pre-clinical Models for this compound Investigation

To accurately predict the clinical efficacy of this compound, it is imperative to move beyond simple in vitro cell cultures and utilize more complex and physiologically relevant preclinical models. nih.gov

The development of three-dimensional (3D) organoid and spheroid cultures from patient-derived tissues would offer a more accurate representation of the in vivo environment. These models can better recapitulate the complex cell-cell and cell-matrix interactions that influence drug response. For instance, patient-derived tumor spheroids could provide valuable insights into the penetration and efficacy of this compound in a solid tumor context.

Furthermore, the use of humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, would be invaluable for studying the immunomodulatory effects of this compound. These models would allow for a more nuanced understanding of how the compound affects human immune responses in a living organism.

Elucidation of Unexplored Mechanistic Pathways of this compound

While the lysosomotropic activity of chloroquine is well-documented, the full spectrum of its mechanistic pathways is likely more complex. nih.govnih.gov Future research should aim to uncover these less-explored avenues.

One area of focus could be the impact of this compound on cellular metabolism. Beyond its effects on lysosomes, it is possible that the compound influences key metabolic pathways, such as glycolysis or mitochondrial respiration, in both normal and diseased cells. Understanding these metabolic shifts could reveal new therapeutic opportunities.

Another unexplored pathway is the potential for this compound to modulate epigenetic mechanisms. Investigating its effects on DNA methylation, histone modification, and non-coding RNA expression could provide novel insights into its long-term effects on gene expression and cellular function.

Integration of Multidisciplinary Approaches in this compound Research

A comprehensive understanding of this compound's potential can only be achieved through the integration of multiple scientific disciplines. A multidisciplinary approach would foster a more holistic view of the compound's actions and potential applications.

Collaborations between chemists, biologists, immunologists, and clinicians will be essential. For instance, computational chemists could perform in silico modeling to predict the binding of this compound to novel protein targets, which could then be validated by in vitro and in vivo experiments conducted by biologists. Similarly, insights from clinical observations of patients treated with chloroquine for other conditions could inform new hypotheses for basic science research. nih.gov